N-(4-Bromobenzyl)-N-methylpropan-2-amine
Overview
Description
N-(4-Bromobenzyl)-N-methylpropan-2-amine is an organic compound with the molecular formula C11H16BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-N-methylpropan-2-amine typically involves the alkylation of N-methylpropan-2-amine with 4-bromobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of dehalogenated amines or alkanes.
Scientific Research Applications
N-(4-Bromobenzyl)-N-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The methylated amine group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl chloride: Similar structure but lacks the methylated amine group.
N-Methylbenzylamine: Lacks the bromine substitution on the benzyl group.
4-Bromo-N-methylbenzylamine: Similar but without the propan-2-amine moiety.
Uniqueness
N-(4-Bromobenzyl)-N-methylpropan-2-amine is unique due to the combination of the bromine substitution and the methylated amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bromobenzyl group attached to a secondary amine. The presence of the bromine atom at the para position and the branched alkane structure contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. While specific mechanisms are not fully elucidated, studies suggest:
- Enzyme Interaction : The compound may modulate the activity of certain enzymes involved in neurotransmission and other signaling pathways.
- Receptor Binding : It might interact with specific receptors that influence neurological functions and other biological processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is typically assessed using turbidimetric methods, revealing significant inhibition zones .
Anticancer Activity
Several studies have explored the anticancer potential of this compound and its derivatives:
- Cell Proliferation Inhibition : A derivative demonstrated potent antiproliferative effects against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. This suggests a strong potential for further development as an anticancer agent .
- Mechanistic Insights : The compound induced morphological changes in cancer cells, indicating cytotoxic effects. It was observed to cause G2/M phase cell cycle arrest and apoptosis through mechanisms involving increased levels of cleaved caspase-3 .
Case Study 1: Antiproliferative Effects
In a study focusing on various derivatives of this compound, researchers found that specific modifications to the structure significantly enhanced anticancer activity. For example, a particular derivative led to increased autophagy markers and reduced oxidative stress in treated cells .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens. Results indicated that compounds derived from this compound exhibited notable activity against resistant strains, highlighting its potential utility in addressing microbial resistance issues .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(o-Bromobenzyl)-N-methyl-2-propynylamine | Contains an o-bromobenzyl group | Different position of bromine affects reactivity |
N-(4-Bromobenzyl)-N-(tert-butyl)amine | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine | Different configuration at the amine | Stereochemistry influences biological activity |
The presence of the para-bromine substituent in this compound appears to enhance its reactivity and biological interactions compared to these similar compounds.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRATEWLRLEPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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